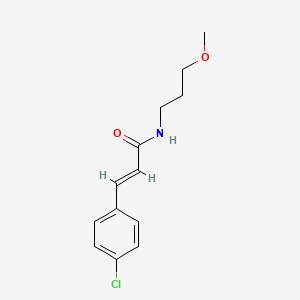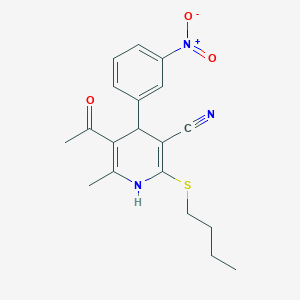![molecular formula C20H23N3O2S B5033335 4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as MPPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspases.
実験室実験の利点と制限
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties, and further studies could investigate its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in combination with other drugs. This compound has been shown to enhance the effects of certain chemotherapeutic agents, and further studies could investigate its potential as an adjunct therapy for cancer. Finally, future studies could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its therapeutic potential.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antitumor, and analgesic properties make it a promising candidate for the treatment of a variety of conditions. While there are still many unanswered questions about its mechanism of action, this compound has the potential to be a valuable therapeutic agent in the future.
合成法
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 4-aminobenzenethiol. The final product is obtained after purification through recrystallization.
科学的研究の応用
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and analgesic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-18-11-5-15(6-12-18)19(24)22-20(26)21-16-7-9-17(10-8-16)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRFQQXROZHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
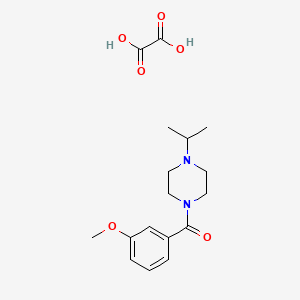
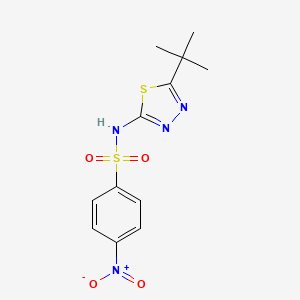
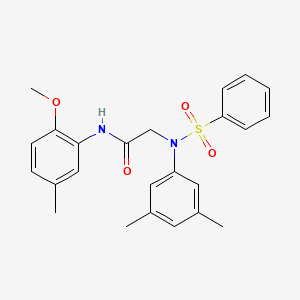
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033282.png)
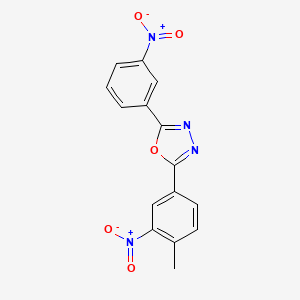
![5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5033302.png)
![ethyl 7-cyclopropyl-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033308.png)

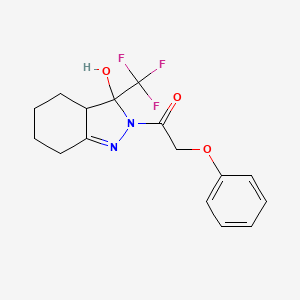
![1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5033329.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5033345.png)
